molecular formula C8H7NO3 B2366987 5-Formyl-2-hydroxybenzamide CAS No. 76143-20-9

5-Formyl-2-hydroxybenzamide

Cat. No.: B2366987
CAS No.: 76143-20-9
M. Wt: 165.148
InChI Key: UIFAWCVGHFXLDS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Formyl-2-hydroxybenzamide, also known as Labetalol Impurity 3 , is primarily used in the preparation of unsaturated cinnamate ester benzamides as inhibitors of rhinovirus 3C protease . The primary target of this compound is the rhinovirus 3C protease, an enzyme that plays a crucial role in the life cycle of rhinoviruses.

Mode of Action

It is known that the compound is used in the synthesis of inhibitors for the rhinovirus 3c protease . This suggests that the compound likely interacts with the protease, potentially inhibiting its function and thus interfering with the viral life cycle.

Biochemical Pathways

Given its role as a precursor in the synthesis of rhinovirus 3c protease inhibitors , it can be inferred that the compound plays a role in the viral replication pathway by inhibiting the function of the protease.

Pharmacokinetics

It is known that the compound is slightly soluble in acetone and methanol , which could potentially influence its bioavailability.

Result of Action

Given its role in the synthesis of rhinovirus 3c protease inhibitors , it can be inferred that the compound’s action results in the inhibition of the protease, potentially leading to a disruption in the viral life cycle.

Action Environment

It is known that the compound is stable under normal temperatures and pressures

Biochemical Analysis

Temporal Effects in Laboratory Settings

There is currently no information available on the changes in the effects of 5-Formyl-2-hydroxybenzamide over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been studied

Transport and Distribution

There is currently no information available on how this compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Chemical Reactions Analysis

5-Formyl-2-hydroxybenzamide undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

    Common Reagents and Conditions: Sodium periodate is commonly used for oxidation, while reducing agents like sodium borohydride are used for reduction reactions. Acidic or basic conditions can facilitate substitution reactions.

    Major Products: The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted benzamides.

Scientific Research Applications

5-Formyl-2-hydroxybenzamide has a wide range of scientific research applications:

Properties

IUPAC Name

5-formyl-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c9-8(12)6-3-5(4-10)1-2-7(6)11/h1-4,11H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFAWCVGHFXLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Carbamoyl-4-methoxy-benzaldehyde compound 41 (1.065 g, 5.95 mmol) was stirred in dry CH2Cl2 (120 mL) at −78° C. under argon. Boron tribromide (10.71 mL, 1.0 M, 10.71 mmol) was added, and the reaction stirred 18 h while warming to 23° C. The reaction was quenched with 0.05 N HCl (80 mL), and was allowed to stir for 15 min. The organic layer was collected, and the aqueous layer was further extracted with EtOAc (2×50 mL). Organics were combined, dried (Na2SO4), and concentrated. Purification by flash chromatography (60% EtOAc/CHCl3) gave 540 mg (55%) of 5-formyl-2-hydroxy-benzamide 42 as a white solid. 1H NMR (DMSO-d6) δ 14.00 (1 H, s), 9.88 (1 H, s), 8.73 (1 H, br s), 8.55 (1 H, d, J=1.5 Hz), 8.21 (1 H, br s), 8.00 (1 H, dd, J=8.7, 1.5 Hz), 7.13 (1 H, d, J=8.7 Hz); IR (KBr) 3420, 3237, 1686, 1618, 1493, 1375, 1279, 1196 cm−1. Anal. (C8H7NO3) C, H, N.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.065 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
10.71 mL
Type
reactant
Reaction Step Two

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